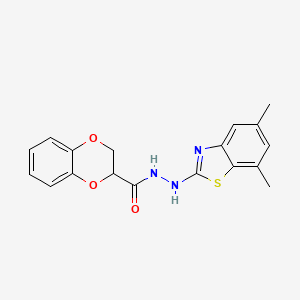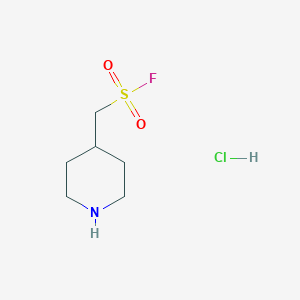![molecular formula C11H13ClN2 B2396902 2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane CAS No. 2124808-19-9](/img/structure/B2396902.png)
2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane is a compound of significant interest in the field of medicinal chemistry. It is structurally characterized by a 2-chloropyridine moiety connected to a 7-azabicyclo[2.2.1]heptane framework. This compound is known for its potent biological activities, particularly as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane can be achieved through various synthetic routes. One of the most efficient methods involves the use of classical organic reactions, which utilize readily available reagents and solvents without the need for expensive catalysts . The synthetic process typically involves the preparation of key intermediates, such as 1-nitropentan-4-one, followed by a series of reactions to form the desired product. The optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize the yield of the endo and exo isomers of the compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound’s structure .
Applications De Recherche Scientifique
2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the function of neuronal nicotinic acetylcholine receptors. In medicine, it has been investigated for its potential as a non-narcotic analgesic with high analgesic activity . Additionally, the compound has applications in the agricultural industry, where it is used to study the effects of biochar on plant growth and development .
Mécanisme D'action
The mechanism of action of 2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various physiological effects, including analgesia and modulation of neurotransmitter release . The molecular targets and pathways involved in its mechanism of action include the alpha-7, beta-2, alpha-2, alpha-3, alpha-4, and beta-4 subunits of nAChRs .
Comparaison Avec Des Composés Similaires
2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane is structurally similar to other epibatidine analogues, which also contain a 2-chloropyridine moiety connected to a 7-azabicyclo[2.2.1]heptane framework . its unique substitution pattern and specific interactions with nAChRs distinguish it from other compounds in this class. Similar compounds include epibatidine and its various analogues, which share similar biological activities but differ in their potency and receptor selectivity .
Propriétés
IUPAC Name |
2-(3-chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-10-6-13-4-3-11(10)14-7-8-1-2-9(14)5-8/h3-4,6,8-9H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDBOIOOGMIATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=C(C=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2396820.png)



![(2-chloro-6-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2396826.png)
![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B2396829.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2396837.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2396839.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)
